molecular formula C11H17NO2 B138567 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol CAS No. 143337-62-6

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Cat. No. B138567
M. Wt: 195.26 g/mol
InChI Key: PVXJPHPKSYDZSV-UHFFFAOYSA-N
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Description

The compound 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol is not directly studied in the provided papers. However, similar compounds with variations in their chemical structure have been investigated for various properties and applications. For instance, compounds with chlorophenyl and methoxyphenyl groups have been synthesized and evaluated for their biological activities and physical properties . These studies provide insights into the potential behavior and applications of structurally related compounds like 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions tailored to introduce specific functional groups. For example, the metabolic formation and synthesis of a hypocholesteremic agent with a chlorophenyl group have been achieved, indicating the possibility of synthesizing similar compounds with different substituents such as ethoxy groups . Additionally, the introduction of a methyl group to a photolabile protecting group has been shown to alter its photochemical properties, suggesting that modifications in the synthesis of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol could lead to unique reactivity and applications .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol has been characterized using techniques like X-ray crystallography. This allows for the determination of stereochemistry and the understanding of molecular interactions, which are crucial for the activity of the compound . The structural characterization provides a foundation for predicting the molecular structure and potential interactions of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol.

Chemical Reactions Analysis

Chemical reactions involving related compounds have been explored, such as the asymmetric carbonylation of an alcohol to produce a methyl ester with high chemical and optical yields . This demonstrates the reactivity of the hydroxyl group in these molecules, which could be relevant for the chemical reactions of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol. Moreover, the catalyst-free synthesis of bis-pyrazolols in aqueous ethanol under ultrasound irradiation highlights innovative methods that could potentially be applied to the synthesis or modification of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol have been studied, such as the density and viscosity of binary mixtures involving amines and alkoxyethanols . These studies provide valuable data on how the compound might behave in solution and could inform the development of applications, particularly in processes like CO2 capture where such properties are critical .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Fisyuk et al. (1997) demonstrated the use of 3-isothiocyanatobutanal to produce 1,1-diethoxy-3-isothiocyanatobutane, leading to the preparation of various compounds including 3-methylaminobutanal diethylacetal and N-(4-diethoxybutyl-2)thioamides. This process is crucial in the synthesis of heterocyclic compounds (Fisyuk et al., 1997).

Electrochemistry and Metal Cation Interaction

  • Caram et al. (1994) explored the electrochemistry of derivatives like 3-ethoxy-2-methyl-3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide. They studied its interactions with metal cations, which is important in understanding the electrochemical properties of these compounds (Caram et al., 1994).

Catalysis in Organic Synthesis

  • Knol et al. (1975) investigated the catalytic insertion of phenyl isocyanide into ethanol. This research is significant for developing new methods in organic synthesis involving copper catalysts (Knol et al., 1975).

Enzyme-like Catalysis

  • Liu et al. (2008) conducted a study on enzyme-like acceleration in the hydrolysis of DNA models, promoted by a dinuclear Zn(II) catalyst in aqueous ethanol. This contributes to our understanding of enzyme mimicry in chemical reactions (Liu et al., 2008).

Molecular Structure Analysis

  • Percino et al. (2015) focused on the synthesis and molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, an intermediate obtained from condensation reactions. This research aids in understanding the structure-function relationship in organic compounds (Percino et al., 2015).

Receptor Differentiation in Pharmacology

  • Lands et al. (1967) explored the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol and its effect on sympathomimetic activity. This is important for understanding receptor differentiation in pharmacology (Lands et al., 1967).

Ultrasound-mediated Synthesis

  • Shabalala et al. (2020) reported on the ultrasound-mediated synthesis of compounds in aqueous ethanol, showcasing the efficiency of this method in organic synthesis (Shabalala et al., 2020).

Pyrimidine Derivative Synthesis

  • Mo (2009) discussed the synthesis of a pyrimidine derivative, emphasizing the use of ethanol as a solvent in the reaction process (Mo, 2009).

properties

IUPAC Name

1-(3-ethoxyphenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-14-10-6-4-5-9(7-10)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXJPHPKSYDZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389638
Record name 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

CAS RN

143337-62-6
Record name 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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